tert-butyl 4-{6-cyano-2-oxaspiro[3.3]heptan-6-yl}piperidine-1-carboxylate
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Overview
Description
tert-butyl 4-{6-cyano-2-oxaspiro[3.3]heptan-6-yl}piperidine-1-carboxylate: is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of functional groups, including a cyano group, an oxaspiro ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{6-cyano-2-oxaspiro[3.3]heptan-6-yl}piperidine-1-carboxylate typically involves multiple steps:
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Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a precursor containing a cyano group and an appropriate leaving group can undergo intramolecular nucleophilic substitution to form the spirocyclic structure.
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Introduction of the Piperidine Ring: : The piperidine ring can be introduced via a nucleophilic substitution reaction. A suitable piperidine derivative can react with the spirocyclic intermediate to form the desired product.
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Protection and Deprotection Steps: : tert-Butyl groups are often used as protecting groups during the synthesis to prevent unwanted reactions at specific sites. These groups can be introduced and later removed under mild acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
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Reduction: : Reduction reactions can target the cyano group, converting it to an amine or other functional groups depending on the reducing agent used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines or other reduced derivatives of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-{6-cyano-2-oxaspiro[33]heptan-6-yl}piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound can be investigated for its potential pharmacological properties. The presence of the piperidine ring, a common motif in many bioactive molecules, suggests that it could interact with biological targets such as receptors or enzymes.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 4-{6-cyano-2-oxaspiro[3.3]heptan-6-yl}piperidine-1-carboxylate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The cyano group and piperidine ring are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Another spirocyclic compound with a similar core structure but different functional groups.
tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: A bicyclic compound with a tert-butyl ester group, differing in the arrangement of the rings and functional groups.
Uniqueness
The uniqueness of tert-butyl 4-{6-cyano-2-oxaspiro[33]heptan-6-yl}piperidine-1-carboxylate lies in its combination of a spirocyclic core with a cyano group and a piperidine ring
Properties
CAS No. |
2763780-85-2 |
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Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 |
Purity |
95 |
Origin of Product |
United States |
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